molecular formula C24H18ClNO4 B11639470 2-(4-chloro-3,5-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide

Cat. No.: B11639470
M. Wt: 419.9 g/mol
InChI Key: ARGWSAVKVSMDKJ-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with chlorine and methyl groups, as well as an anthracene moiety with keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide typically involves the following steps:

    Formation of the phenoxy intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with a suitable acylating agent to form the phenoxy intermediate.

    Coupling with anthracene derivative: The phenoxy intermediate is then coupled with a 9,10-dioxo-9,10-dihydroanthracene derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the keto groups in the anthracene moiety, potentially converting them to hydroxyl groups.

    Substitution: The phenoxy group can participate in substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)acetamide: Lacks the anthracene moiety.

    N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide: Lacks the phenoxy group.

Uniqueness

The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide lies in its combined structural features, which may confer specific chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C24H18ClNO4

Molecular Weight

419.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide

InChI

InChI=1S/C24H18ClNO4/c1-13-9-16(10-14(2)22(13)25)30-12-21(27)26-15-7-8-19-20(11-15)24(29)18-6-4-3-5-17(18)23(19)28/h3-11H,12H2,1-2H3,(H,26,27)

InChI Key

ARGWSAVKVSMDKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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